molecular formula C22H27N3O3S2 B2521779 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850911-05-6

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2521779
CAS No.: 850911-05-6
M. Wt: 445.6
InChI Key: HXDUCSYRBXCBLY-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfamoyl benzamide derivative featuring a (2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. The core structure consists of a benzamide group linked to a sulfamoyl substituent with butyl and ethyl alkyl chains, conferring moderate lipophilicity. The Z-configuration of the benzothiazole ring and the dimethyl substitution at positions 3 and 4 likely influence its stereoelectronic properties, affecting interactions with biological targets.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-7-15-25(6-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-24(4)20-16(3)9-8-10-19(20)29-22/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDUCSYRBXCBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butyl(ethyl)sulfamoyl group, and the attachment of the dimethyl-dihydro-benzothiazolylidene moiety. Common synthetic routes may involve:

    Formation of Benzamide Core: This step often involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of Butyl(ethyl)sulfamoyl Group: This can be achieved through sulfonation reactions, where a sulfonyl chloride reacts with a butyl(ethyl)amine.

    Attachment of Dimethyl-dihydro-benzothiazolylidene Moiety: This step may involve cyclization reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties compared to related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Source
Target Compound C23H28N4O4S3* ~534.7* Butyl-ethyl sulfamoyl, 3,4-dimethyl benzothiazole Inferred enzyme inhibition (structural)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) C22H25N5O5S 487.6 Cyclohexyl-ethyl sulfamoyl, furyl-oxadiazole Antifungal (Candida albicans)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide C22H21N5O3S2 467.6 Bis(2-cyanoethyl) sulfamoyl, 3-ethyl benzothiazole High polarity (XLogP3: 2.5)
4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BA90955) C23H26N4O5S3 534.67 Butyl-ethyl sulfamoyl, propargyl, 6-sulfamoyl benzothiazole Unreported (structural analog)

*Estimated based on BA90955 (C23H26N4O5S3) with dimethyl substitution replacing propargyl and sulfamoyl groups.

Key Comparisons

The bis(2-cyanoethyl) sulfamoyl group in introduces strong polarity (hydrogen bond acceptors: 7), likely reducing bioavailability compared to the target compound’s alkyl chains .

Heterocyclic Core: The 3,4-dimethyl benzothiazole in the target compound may stabilize the Z-configuration, favoring planar conformations for target binding. BA90955’s propargyl and sulfamoyl groups on the benzothiazole could increase steric hindrance or hydrogen bonding, altering selectivity compared to the dimethyl-substituted target compound .

Biological Activity: LMM11 and LMM5 (from ) demonstrate antifungal activity via thioredoxin reductase inhibition. The target compound’s benzothiazole core may similarly interact with redox-active enzymes, though its dimethyl groups could modulate binding kinetics .

Research Findings and Implications

  • Stereoelectronic Effects : The Z-configuration and dimethyl substitution on the benzothiazole likely enhance rigidity and electron density, improving interactions with hydrophobic enzyme pockets .
  • Solubility vs. Permeability: Alkyl chains (butyl-ethyl) may improve lipid bilayer penetration compared to polar cyanoethyl groups, though excessive hydrophobicity could reduce aqueous solubility .
  • Synthetic Accessibility : The compound’s synthesis would benefit from established protocols for sulfamoyl benzamides, as seen in LMM11 and BA90955, using coupling reactions and heterocycle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.